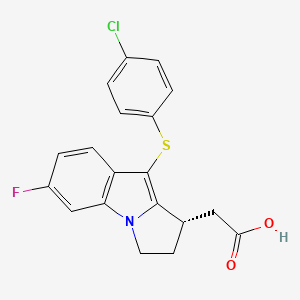

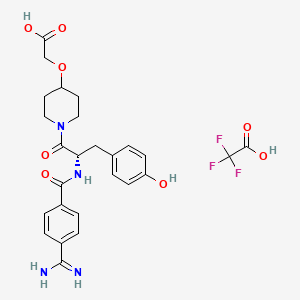

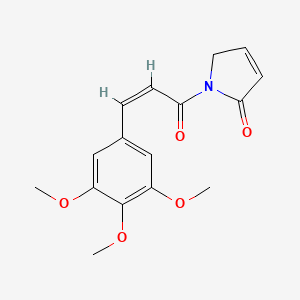

![molecular formula C25H26N4O4S B608515 d]嘧啶-4(3H)-酮 CAS No. 1814881-70-3](/img/structure/B608515.png)

d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra . Another study reported the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives and their subsequent optimization to give 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors which bind to Fe(II) in the active site .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been achieved through a POCl3 catalyzed, efficient, one-step and solvent-free process from 2-amino-4,5-substitutedthiophene-3-carbonitrile . Another synthesis method involves the synthetic elaboration of readily available α-substituted β-ketoesters that, upon transformation into the corresponding acyl enamines, have been cyclized .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been studied using steady-state absorption and emission spectra combined with transient absorption spectroscopy and CASPT2 calculations . These studies have helped to delineate the electronic relaxation mechanisms of these pyrimidine derivatives .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been involved in a green one-pot three-component cascade reaction . This reaction has been used in the synthesis of 2-amino-5,8-dihydro-3H-pyrido[2,3-D]pyrimidin-4-ones in an aqueous medium .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones have been studied. For instance, thieno[3,4-d]pyrimidin-4(3H)-thione has been found to efficiently populate the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent .科学研究应用

通过3-氨基丙烯酰胺的Vilsmeier反应一锅法合成嘧啶-4(3H)-酮,表明其在有机合成中的实用性 (Rui Zhang et al., 2011)。

合成喹唑啉-4(3H)-酮,展示该化合物在新化学结构开发中的作用 (Bryan Li et al., 2013)。

绿色合成噻吩[2,3-d]嘧啶-4(3H)-酮的方法,突出该化合物在环保化学中的重要性 (Taoda Shi et al., 2018)。

使用3H-吡咯并[2,3-d]嘧啶-2(7H)-酮类似物进行DNA三重螺旋的选择性结合,表明其在分子生物学中的潜力 (Rohan T. Ranasinghe et al., 2005)。

开发6-苯胺吡唑并[3,4-d]嘧啶-4-酮作为细菌DNA聚合酶III的抑制剂,展示其在抗菌研究中的潜力 (Amjad Ali et al., 2003)。

探索Pyrido[2,3-d]嘧啶-7(8H)-酮的生物活性多样性,突出其在药物发现中的用途 (Victor Masip et al., 2021)。

研究7-硫代吡唑并[1,5-f]嘧啶-2-酮衍生物的细胞毒活性和量子化学性质,展示其在癌症研究中的应用 (Z. Kökbudak等,2020)。

对4(3H)-嘧啶酮的能量研究,包括其在生物化学和制药中重要的互变异构体形式 (Tiago L. P. Galvão等,2014)。

合成和生物医学应用Pyrido[2,3-d]嘧啶-7(8H)-酮,表明其在药物化学中的相关性 (Guillem Jubete et al., 2019)。

研究4(3H)-嘧啶-4-酮的光化学,用于中环内酰胺的形成,在有机光化学中具有相关性 (Y. Hirai et al., 1980)。

使用混合催化剂合成5H-吡喃[2,3-d]嘧啶-2-酮/2,4-二酮(硫醚),在化学工程和材料科学中具有重要意义 (Mehul P. Parmar et al., 2023)。

作用机制

Thieno[2,3-d]pyrimidin-4(3H)-ones have shown antimycobacterial activity against Mycobacterium tuberculosis H37Ra . In another study, 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones were found to be potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors which bind to Fe(II) in the active site .

安全和危害

未来方向

Thieno[2,3-d]pyrimidin-4(3H)-ones have potential in the development of new antitubercular agents and as potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors . Future research could focus on further optimization of these compounds and exploration of their potential in other therapeutic areas .

属性

IUPAC Name |

2-[[4-[(3R)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4S/c30-22-21-17-7-3-4-8-19(17)34-23(21)27-20(26-22)14-28-9-11-29(12-10-28)24(31)18-13-15-5-1-2-6-16(15)25(32)33-18/h1-2,5-6,18H,3-4,7-14H2,(H,26,27,30)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOXWRFJOUWUKX-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)C5CC6=CC=CC=C6C(=O)O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)[C@H]5CC6=CC=CC=C6C(=O)O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

d]pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

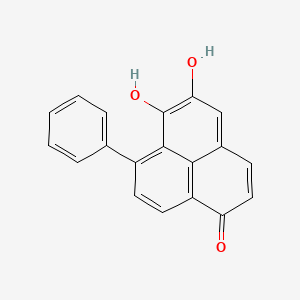

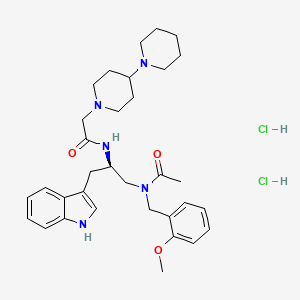

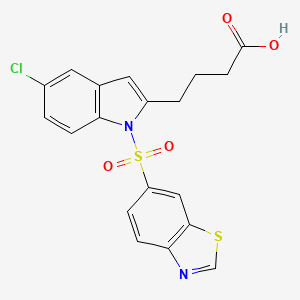

![Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-](/img/structure/B608448.png)

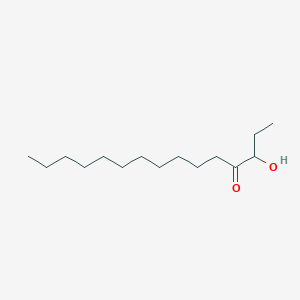

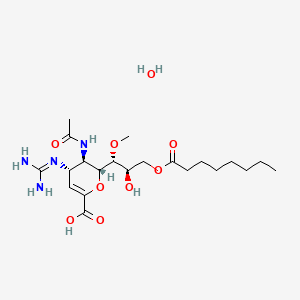

![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)